ethyl 2-{[(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate
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Overview
Description
Ethyl 2-{[(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate is a complex organic compound with a unique structure that includes thiazole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of 3,4-dihydropyrimidine-2-thiones with electrophilic reagents such as α-bromo ketones . The reaction conditions often involve the use of solvents like toluene and catalysts such as p-toluenesulfonic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the thiazole or pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Ethyl 2-{[(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential as an anticancer and antimicrobial agent.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 2-{[(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole and pyrimidine rings allow the compound to bind to enzymes and proteins, potentially inhibiting their activity. This can disrupt various biological pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Methyl 7-oxo-7H-[1,3]thiazolo[3,2-a]pyrimidine-5-carboxylate
- Ethyl (2E)-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Uniqueness
Ethyl 2-{[(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate is unique due to its dual thiazole and pyrimidine rings, which provide a versatile framework for chemical modifications. This makes it a valuable compound for developing new drugs and materials with specific properties .
Properties
Molecular Formula |
C13H10N4O4S2 |
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Molecular Weight |
350.4 g/mol |
IUPAC Name |
ethyl 2-[(5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl)amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C13H10N4O4S2/c1-2-21-11(20)8-6-23-12(15-8)16-9(18)7-5-14-13-17(10(7)19)3-4-22-13/h3-6H,2H2,1H3,(H,15,16,18) |
InChI Key |
GLLMXLBXWNWFGL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)C2=CN=C3N(C2=O)C=CS3 |
Origin of Product |
United States |
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